1-(Azepan-1-yl)-2-(quinolin-8-ylsulfanyl)ethanone
Description
1-(Azepan-1-yl)-2-(quinolin-8-ylsulfanyl)ethanone is a heterocyclic compound featuring a 7-membered azepane ring, a quinoline moiety, and a sulfanyl (thioether) group linked via an ethanone backbone. Its molecular formula is C₁₇H₁₉N₂OS, with a molecular weight of 299.42 g/mol (calculated). The ethanone bridge facilitates structural diversity in related analogs, enabling modifications for pharmacological or material science applications .
Though direct synthesis data for this compound are unavailable in the provided evidence, analogous compounds (e.g., quinoline-containing ethanones) are synthesized via Friedel-Crafts acylation, nucleophilic substitution, or transition metal-catalyzed coupling (e.g., FeSO₄-mediated reactions in ). The sulfanyl group may be introduced via thiol-etherification or substitution reactions .
Properties
IUPAC Name |
1-(azepan-1-yl)-2-quinolin-8-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-16(19-11-3-1-2-4-12-19)13-21-15-9-5-7-14-8-6-10-18-17(14)15/h5-10H,1-4,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQISQFCWHSIPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Azepan-1-yl)-2-(quinolin-8-ylsulfanyl)ethanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications, drawing from various research findings.
Chemical Structure and Synthesis
Chemical Formula: C₁₄H₁₈N₂O₃S
IUPAC Name: this compound
The synthesis of this compound typically involves multi-step organic reactions, including the formation of azepane and quinoline moieties. The synthetic route may include:
- Formation of the Azepan Intermediate: Reaction of azepane derivatives with appropriate reagents.
- Quinoline Sulfanylation: Introduction of the quinoline moiety through sulfanylation techniques.
- Final Esterification: Conjugation to form the final product.
Biological Mechanisms
The biological activity of this compound is attributed to its interaction with specific molecular targets involved in various cellular pathways. The proposed mechanisms include:
- Inhibition of Key Enzymes: The compound may inhibit enzymes involved in bacterial cell wall synthesis and ergosterol biosynthesis in fungi.
- Induction of Apoptosis: It is suggested that the compound activates caspase pathways, leading to apoptosis in tumor cells, which is critical for its anticancer properties.
Anticancer Activity
The compound has demonstrated significant anticancer activity across various cell lines. Below is a summary of its effectiveness:
| Cell Line | IC50 (ng/mL) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (Breast) | 30 | High |
| SK-Hep-1 (Liver) | 28 | Moderate |
| WI-38 (Normal) | >200 | Low |
The data indicates that this compound exhibits potent activity against cancerous cells while showing lower toxicity towards normal cells, underscoring its potential as a therapeutic agent .
Mechanistic Studies
Research has shown that the compound's mechanism involves:
- Caspase Activation: Studies indicate that the activation of caspases leads to programmed cell death in cancer cells, highlighting its role as an apoptosis inducer .
Case Studies and Research Findings
Recent studies have explored the compound's efficacy in treating specific cancers:
- Breast Cancer Models: In vitro tests revealed that the compound effectively inhibited growth in breast cancer cell lines, with notable apoptosis induction observed through caspase activation assays.
- Liver Cancer Studies: The moderate effectiveness against liver cancer cell lines suggests potential for further development, particularly when combined with other therapeutic agents.
- Comparative Analysis: Comparative studies with other quinoline derivatives suggest that modifications in structure significantly influence biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug development .
Comparison with Similar Compounds
Key Observations :
- The target compound’s molecular weight (~300 g/mol) positions it between simpler quinoline derivatives (e.g., 171 g/mol in ) and bulkier triazole-containing analogs (>500 g/mol in ).
- The azepane ring enhances solubility compared to rigid tetrahydroquinoline systems () .
Q & A
Q. How can researchers design analogs to explore structure-activity relationships (SAR)?
- Methodology : Replace the azepane moiety with piperidine or morpholine rings via reductive amination. Assess sulfanyl group substitution (e.g., –SPh vs. –SMe) using the synthetic protocol in and evaluate bioactivity via enzyme inhibition assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
